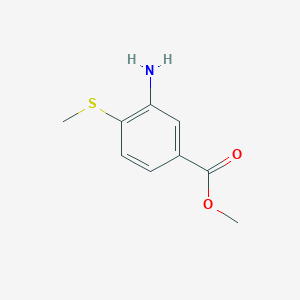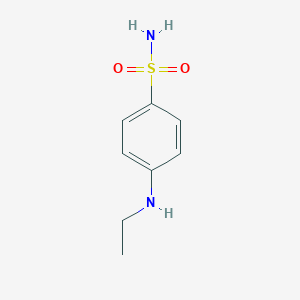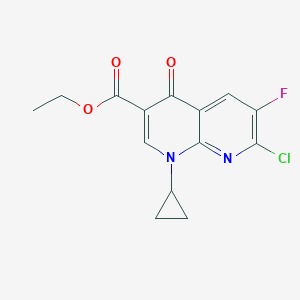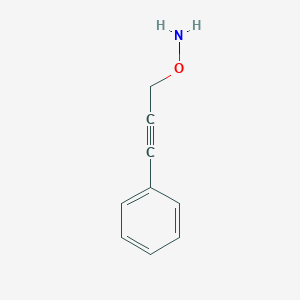
o-(3-Phenyl-2-propynyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(3-Phenyl-2-propynyl)hydroxylamine, also known as P2P hydroxylamine, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a versatile intermediate that can be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Mecanismo De Acción
The mechanism of action of o-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of enzymes involved in cellular metabolism. ROS are highly reactive molecules that can cause damage to cellular components, such as DNA, proteins, and lipids. The inhibition of enzymes involved in cellular metabolism can disrupt the normal functioning of cells and lead to cell death.
Biochemical and Physiological Effects:
o-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of acetylcholinesterase (an enzyme involved in neurotransmission), and the modulation of oxidative stress. These effects are dependent on the concentration of o-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine and the type of cells or organisms being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
O-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine has several advantages for use in lab experiments, including its high reactivity and versatility in organic synthesis. However, this compound also has some limitations, such as its potential toxicity and instability under certain conditions. Careful handling and storage are required to ensure the safety and stability of o-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of o-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine. One potential direction is the exploration of its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, the investigation of the mechanism of action and the biochemical and physiological effects of o-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine can provide valuable insights into its potential applications and limitations.
Métodos De Síntesis
O-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine can be synthesized through various methods, including the reaction of propargylamine with phenylacetylene, followed by reduction with sodium borohydride. Another method involves the reaction of propargyl alcohol with phenylhydrazine, followed by oxidation with hydrogen peroxide. The synthesis of o-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine requires careful attention to the reaction conditions, as the yield and purity of the product can be affected by various factors, such as temperature, pH, and reaction time.
Aplicaciones Científicas De Investigación
O-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the synthesis of pharmaceuticals, particularly in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. o-(3-Phenyl-2-propynyl)hydroxylamine hydroxylamine has also been used in the synthesis of agrochemicals, such as herbicides and insecticides, as well as in the production of materials, such as polymers and coatings.
Propiedades
Número CAS |
149649-90-1 |
|---|---|
Nombre del producto |
o-(3-Phenyl-2-propynyl)hydroxylamine |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
O-(3-phenylprop-2-ynyl)hydroxylamine |
InChI |
InChI=1S/C9H9NO/c10-11-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8,10H2 |
Clave InChI |
ZHFXDAQXMNYCTI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CCON |
SMILES canónico |
C1=CC=C(C=C1)C#CCON |
Sinónimos |
Hydroxylamine, O-(3-phenyl-2-propynyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[7-Dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B114211.png)
![1-[(E)-2-nitroprop-1-enyl]-4-(trifluoromethyl)benzene](/img/structure/B114212.png)
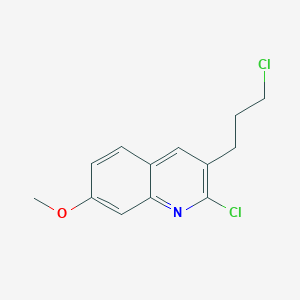
![7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione](/img/structure/B114217.png)
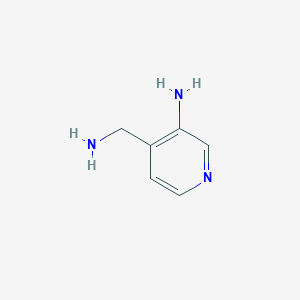
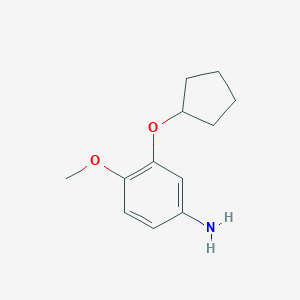
![2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile](/img/structure/B114222.png)
![2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid](/img/structure/B114230.png)
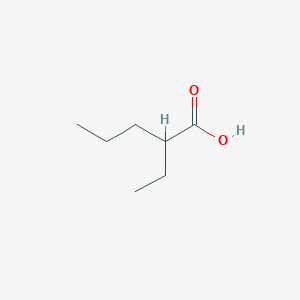
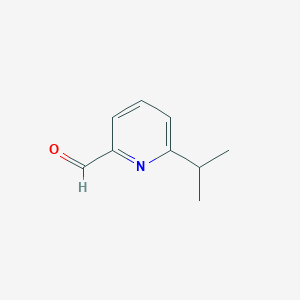
![4-Methylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114234.png)
